molecular formula C13H10N2 B3260201 6-Phenylimidazo[1,2-a]pyridine CAS No. 328062-45-9

6-Phenylimidazo[1,2-a]pyridine

Cat. No.: B3260201
CAS No.: 328062-45-9
M. Wt: 194.23 g/mol
InChI Key: ALKXKQNDRZHUCR-UHFFFAOYSA-N
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Description

6-Phenylimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group attached at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another method involves the use of molecular iodine as a catalyst in a three-component coupling reaction of 2-aminopyridine derivatives, pertinent acetophenones, and dimedone in water medium under aerobic conditions . Additionally, copper (II) complex supported on magnetic nanoparticles has been used as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridine derivatives through a one-pot three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic and microwave-assisted methods. These methods are preferred due to their high yields, environmentally friendly nature, and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidation or transition metal catalysis.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro groups, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 6-Phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, such as the estrogen receptor and nuclear receptor coactivator 2 . These interactions can lead to various biological effects, including anti-cancer and anti-inflammatory activities. The compound’s ability to undergo excited-state intramolecular proton transfer (ESIPT) also contributes to its unique photophysical properties .

Comparison with Similar Compounds

Properties

IUPAC Name

6-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-11(5-3-1)12-6-7-13-14-8-9-15(13)10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKXKQNDRZHUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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